molecular formula C9H9BrN2O B2795695 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one CAS No. 1934435-81-0

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Cat. No. B2795695
M. Wt: 241.088
InChI Key: BUEUNESCYAZTAT-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .


Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by a ring closure reaction. This forms the basic benzodiazepine structure, which can then be modified by adding different functional groups .


Molecular Structure Analysis

Benzodiazepines have a common molecular structure, which includes a benzene ring and a diazepine ring. The different types of benzodiazepines can have different substitutions on this basic structure, which can affect their potency, mechanism of action, and half-life .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

Benzodiazepines are usually lipophilic and are absorbed well after oral administration. They are metabolized in the liver and excreted mainly in the urine .

Scientific Research Applications

Synthetic and Pharmacological Profile

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one belongs to the class of 1,5-benzodiazepines, compounds known for their diverse bioactivities in the pharmaceutical field. This class of compounds, including its derivatives, exhibits a wide range of biological activities such as tranquilizing, antidepressant, antihypertensive, calcium channel blocker, antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. The significance of 1,5-benzothiazepines in drug research is highlighted by their utility in developing new compounds with improved efficacy and safety profiles. The structure-activity relationship (SAR) of these compounds provides insights into their pharmacological potentials, guiding medicinal chemists in synthesizing novel derivatives with targeted biological activities (Khasimbi et al., 2021).

Role in Drug Synthesis

The synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor have been extensively studied, reflecting the importance of these scaffolds in pharmaceutical research. These compounds are pivotal in organic synthesis and medicinal chemistry due to their anticonvulsion, anti-anxiety, sedation, and hypnotic properties. Recent reviews encapsulate the systematic synthetic approaches developed over the years, showcasing the evolution of methodologies to access these biologically active moieties efficiently. Such reviews are instrumental for scientists and researchers aiming to explore novel and efficient synthesis methods for these compounds, highlighting their ongoing relevance in drug discovery (Teli et al., 2023).

Environmental Impact and Management

While the focus is on the synthetic and pharmacological aspects of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one and its related compounds, it's important to recognize their presence and potential impact on the environment. Studies on benzodiazepine derivatives, including their occurrence, fate, and transformation in water treatment processes, underscore the environmental dimension of pharmaceutical compounds. These investigations reveal the persistence and removal challenges of such substances in aquatic environments, emphasizing the need for effective water treatment technologies and strategies to mitigate their environmental footprint (Kosjek et al., 2012).

Safety And Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for prolonged periods. They can also cause drowsiness, impaired coordination, and can be potentially addictive .

Future Directions

Research is ongoing into new types of benzodiazepines that have fewer side effects and lower potential for abuse. There is also interest in developing benzodiazepines that have novel mechanisms of action .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-2-1-3-7-8(6)9(13)12-5-4-11-7/h1-3,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUNESCYAZTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

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